molecular formula C8H12N2 B13610467 (R)-1-(3-Methylpyridin-4-yl)ethan-1-amine

(R)-1-(3-Methylpyridin-4-yl)ethan-1-amine

Cat. No.: B13610467
M. Wt: 136.19 g/mol
InChI Key: FCJFFSRMXWPYIQ-SSDOTTSWSA-N
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Description

(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethanamine moiety at the 1-position

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves the reductive amination of 3-methylpyridine-4-carbaldehyde with ®-1-phenylethylamine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

    Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. This method may employ chiral ligands and transition metal catalysts to achieve high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Imines, oximes

    Reduction: Secondary amines

    Substitution: Substituted amines

Scientific Research Applications

(1R)-1-(3-methylpyridin-4-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

    (1S)-1-(3-methylpyridin-4-yl)ethan-1-amine: The enantiomer of the compound, differing in stereochemistry.

    (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine: A similar compound with a chlorine substituent instead of a methyl group.

    (1R)-1-(3-methylpyridin-2-yl)ethan-1-amine: A regioisomer with the methyl group at the 2-position.

Uniqueness: (1R)-1-(3-methylpyridin-4-yl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-(3-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-5-10-4-3-8(6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m1/s1

InChI Key

FCJFFSRMXWPYIQ-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CN=C1)[C@@H](C)N

Canonical SMILES

CC1=C(C=CN=C1)C(C)N

Origin of Product

United States

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